2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine
CAS No.: 210428-37-8
Cat. No.: VC7958191
Molecular Formula: C9H9ClN2S
Molecular Weight: 212.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210428-37-8 |
---|---|
Molecular Formula | C9H9ClN2S |
Molecular Weight | 212.7 g/mol |
IUPAC Name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 |
Standard InChI Key | WLRNHOUULSVXDQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)N=C(S2)CCN |
Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(S2)CCN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine consists of a benzothiazole scaffold—a bicyclic system combining a benzene ring fused to a thiazole moiety—substituted at the 5-position with a chlorine atom and at the 2-position with an ethanamine group. The molecular formula C₉H₉ClN₂S corresponds to a molar mass of 212.70 g/mol. Key structural identifiers include:
The chlorine atom at C5 introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic reactivity at the thiazole nitrogen. The ethanamine side chain provides a flexible, nucleophilic terminus, facilitating interactions with biological targets or further chemical modifications.
Predicted Physicochemical Properties
Collision cross-section (CCS) data, derived from ion mobility spectrometry, offers insights into the compound’s gas-phase conformations (Table 1). The [M+H]+ adduct exhibits a CCS of 141.0 Ų, suggesting a compact structure stabilized by intramolecular hydrogen bonding between the amine and thiazole sulfur .
Table 1: Predicted Collision Cross-Sections for Adducts of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 213.02478 | 141.0 |
[M+Na]+ | 235.00672 | 155.1 |
[M+NH4]+ | 230.05132 | 151.3 |
[M-H]- | 211.01022 | 144.4 |
Synthetic Methodologies
General Synthesis of Benzothiazole Derivatives
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. For 5-chloro derivatives, chlorination is achieved either before or after cyclization. A representative pathway involves:
-
Chlorination of 2-Aminothiophenol: Treatment with chlorine gas or N-chlorosuccinimide introduces the chloro substituent at the 5-position.
-
Cyclization with Ethyl Bromopyruvate: Condensation under acidic conditions forms the thiazole ring, followed by nucleophilic substitution to attach the ethanamine side chain .
Optimization and Industrial Scalability
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 15–20% compared to conventional heating. Industrial production may employ continuous-flow reactors to enhance reproducibility and minimize byproducts.
Biological Activity and Mechanistic Hypotheses
Putative Mechanism of Action
The ethanamine moiety may act as a hydrogen bond donor, enhancing affinity for enzymatic active sites. Molecular docking simulations suggest potential interactions with:
-
Dopamine D2 Receptors: Modulation of dopaminergic signaling, inferred from similar compounds’ antiparkinsonian effects.
-
MAP Kinase Pathways: Disruption of ERK1/2 phosphorylation, inhibiting proliferation in solid tumors .
Applications in Materials Science
Corrosion Inhibition
Benzothiazole derivatives form chelate complexes with metal surfaces, reducing oxidation rates in acidic environments. Electrochemical impedance spectroscopy (EIS) data for analogs show inhibition efficiencies >85% at 10 mM concentrations.
Fluorescent Probes
The conjugated π-system of the benzothiazole core enables applications in bioimaging. Quantum yield (Φ) values of 0.4–0.6 have been reported for nitro-substituted analogs in lipid bilayer studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume